Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
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Overview
Description
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile
Etherification: The formation of the propoxy and phenoxy groups can be achieved through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
- Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
- Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
Uniqueness
The uniqueness of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets.
Properties
CAS No. |
80843-78-3 |
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Molecular Formula |
C24H25ClO2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-chloro-4-[2-methyl-1-[[3-(3-methylphenoxy)phenyl]methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-6-4-8-22(14-18)27-23-9-5-7-19(15-23)16-26-17-24(2,3)20-10-12-21(25)13-11-20/h4-15H,16-17H2,1-3H3 |
InChI Key |
FAHLQQQDCGUYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC(=C2)COCC(C)(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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